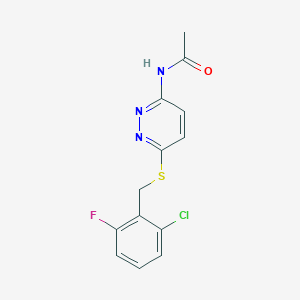
1-(4-(ベンジルスルホニル)ピペリジン-1-イル)-2-エトキシエタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-ethoxyethanone is an organic compound that features a piperidine ring substituted with a benzylsulfonyl group and an ethoxyethanone moiety
科学的研究の応用
1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-ethoxyethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.
作用機序
Target of Action
Piperidine derivatives, which this compound is a part of, are known to be present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
Mode of Action
Piperidine derivatives have been utilized in various ways, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant agents .
Biochemical Pathways
Piperidine derivatives are known to exhibit a wide variety of biological activities .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives are an important area of study in pharmaceutical research .
Result of Action
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Action Environment
The environment can significantly impact the effectiveness of pharmaceutical compounds, including piperidine derivatives .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-ethoxyethanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group is introduced via sulfonylation reactions, often using benzylsulfonyl chloride as the sulfonylating agent.
Attachment of the Ethoxyethanone Moiety: The ethoxyethanone group is attached through alkylation reactions, using ethyl bromoacetate or similar reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-ethoxyethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace specific groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols.
類似化合物との比較
Similar Compounds
1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-methoxyethanone: Similar structure but with a methoxy group instead of an ethoxy group.
1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-propoxyethanone: Similar structure but with a propoxy group instead of an ethoxy group.
1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-butoxyethanone: Similar structure but with a butoxy group instead of an ethoxy group.
Uniqueness
1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-ethoxyethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The ethoxyethanone moiety, in particular, may influence the compound’s solubility, reactivity, and interaction with biological targets.
特性
IUPAC Name |
1-(4-benzylsulfonylpiperidin-1-yl)-2-ethoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-2-21-12-16(18)17-10-8-15(9-11-17)22(19,20)13-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUUWMLBVYECHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(CC1)S(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-chlorobenzenesulfonyl)-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B2595446.png)
![1-(9H-carbazol-9-yl)-3-[(2-chlorobenzyl)amino]-2-propanol](/img/structure/B2595448.png)
![2-[3-(Dimethylamino)propoxy]benzaldehyde hydrochloride](/img/new.no-structure.jpg)

![5-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}-3-phenyl-2,1-benzoxazole](/img/structure/B2595453.png)

![3-[[4-(2,6-difluorobenzoyl)-3-methyl-2-oxo-3H-quinoxalin-1-yl]methyl]benzonitrile](/img/structure/B2595456.png)
![2,4-dichloro-6-{7-methoxy-4H,5H-pyrrolo[1,2-a]quinoxalin-4-yl}phenol](/img/structure/B2595457.png)

![N-(2-chlorobenzyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2595459.png)
![[(1R,3S)-3-(Aminomethyl)-2,2-difluorocyclopropyl]methanamine;dihydrochloride](/img/structure/B2595462.png)
![N-(2-methoxybenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2595463.png)

![N-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2595469.png)
